Cas no 132-13-8 (1H-Benzimidazole,5,6-dimethyl-1-a-D-ribofuranosyl-)

132-13-8 structure
Nome del prodotto:1H-Benzimidazole,5,6-dimethyl-1-a-D-ribofuranosyl-
1H-Benzimidazole,5,6-dimethyl-1-a-D-ribofuranosyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Benzimidazole,5,6-dimethyl-1-a-D-ribofuranosyl-
- alpha-ribazole
- ALPHA RIBAZOL
- a-Ribazole
- α-Ribazole
- 1-α-D-Ribofuranosyl-5,6-dimethyl-1H-benzoimidazole
- 5,6-Dimethyl-1-(α-D-ribofuranosyl)-1H-benzimidazole
- (2S,3R,4S,5R)-2-(5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- CHEBI:10329
- SCHEMBL1332720
- ENA499945F
- 5,6-DIMETHYLBENZIMIDAZOLE-.ALPHA.-D-RIBOFURANOSIDE
- 1H-BENZIMIDAZOLE, 5,6-DIMETHYL-1-.ALPHA.-D-RIBOFURANOSYL-
- Q27108618
- 132-13-8
- .alpha.-Ribazole
- DTXSID201030606
- .ALPHA.-RIBAZOLE [MI]
- 5,6-dimethyl-1-(alpha-d-ribofuranosyl)benzimidazole
- (5S,2R,3R,4R)-5-(5,6-Dimethylbenzimidazolyl)-2-(hydroxymethyl)oxolane-3,4-diol
- C05775
- 5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole
- N1-(alpha-D-ribosyl)-5,6-dimethylbenzimidazole
- 1-alpha-D-Ribofuransido-5,6-dimethylbenzimidazole
- 5,6-DIMETHYL-1-(.ALPHA.-D-RIBOFURANOSYL)BENZIMIDAZOLE
- 1H-Benzimidazole, 5,6-dimethyl-1-alpha-D-ribofuranosyl-
- UNII-ENA499945F
- (2S,3R,4S,5R)-2-(5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 5,6-DIMETHYLBENZIMIDAZOLE-ALPHA-D-RIBOFURANOSIDE
-
- Inchi: InChI=1S/C14H18N2O4/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(19)12(18)11(5-17)20-14/h3-4,6,11-14,17-19H,5H2,1-2H3/t11-,12-,13-,14+/m1/s1
- Chiave InChI: HLRUKOJSWOKCPP-SYQHCUMBSA-N
- Sorrisi: CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@@H](CO)O3)O)O
Proprietà calcolate
- Massa esatta: 278.127
- Massa monoisotopica: 278.127
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 356
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- XLogP3: 0.6
- Carica superficiale: 0
- Superficie polare topologica: 87.7Ų
Proprietà sperimentali
- Densità: 1.5
- Punto di fusione: 198-199°
- Punto di ebollizione: 569.2°Cat760mmHg
- Punto di infiammabilità: 298°C
- Indice di rifrazione: 1.683
- Rotazione specifica: D23 +14° (c = 0.9 in pyridine)
1H-Benzimidazole,5,6-dimethyl-1-a-D-ribofuranosyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A180701-50mg |
(2S,3R,4S,5R)-2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
132-13-8 | 95% | 50mg |
$379.0 | 2025-03-05 | |
Ambeed | A180701-50mg |
(2S,3R,4S,5R)-2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
132-13-8 | 95% | 50mg |
$379.0 | 2025-03-05 | |
Ambeed | A180701-100mg |
(2S,3R,4S,5R)-2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
132-13-8 | 95% | 100mg |
$720.0 | 2025-03-05 | |
Ambeed | A180701-25mg |
(2S,3R,4S,5R)-2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
132-13-8 | 95% | 25mg |
$201.0 | 2025-03-05 | |
Ambeed | A180701-100mg |
(2S,3R,4S,5R)-2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
132-13-8 | 95% | 100mg |
$720.0 | 2025-03-05 | |
Ambeed | A180701-25mg |
(2S,3R,4S,5R)-2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
132-13-8 | 95% | 25mg |
$201.0 | 2025-03-05 | |
Ambeed | A180701-250mg |
(2S,3R,4S,5R)-2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
132-13-8 | 95% | 250mg |
$1225.0 | 2025-03-05 |
1H-Benzimidazole,5,6-dimethyl-1-a-D-ribofuranosyl- Letteratura correlata
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
132-13-8 (1H-Benzimidazole,5,6-dimethyl-1-a-D-ribofuranosyl-) Prodotti correlati
- 1341856-84-5((3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl(ethyl)amine)
- 2229300-70-1(2-chloro-6-{1-(hydroxymethyl)cyclopropylmethyl}phenol)
- 1535376-15-8(3-(2-fluoro-6-methoxyphenyl)-2,2-dimethylpropan-1-amine)
- 2138528-61-5(6-[3-(Dimethylamino)pyrrolidin-1-yl]spiro[4.5]decan-8-ol)
- 1807259-35-3(Methyl 2-cyano-4-fluoro-6-ethylbenzoate)
- 1542749-40-5(1-(5-bromofuran-2-yl)-2-(methylamino)ethan-1-one)
- 1443310-63-1(1-(3-methylbutoxy)-2-methylsulfanylbenzene)
- 2210055-30-2(1-(2-chloro-4-fluorobenzoyl)-3-(thiophen-3-yl)pyrrolidine)
- 2138290-05-6(5',6'-dihydro-4'H-spirocycloheptane-1,7'-thieno2,3-cpyridine)
- 760891-97-2(4-(dimethylamino)-4-(3-methylphenyl)cyclohexan-1-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:132-13-8)1H-Benzimidazole,5,6-dimethyl-1-a-D-ribofuranosyl-

Purezza:99%/99%/99%/99%
Quantità:25mg/50mg/100mg/250mg
Prezzo ($):165/310/590/1003